4-(Dibutylamino)benzaldehyde
Overview
Description
4-(Dibutylamino)benzaldehyde is an organic compound with the molecular formula C15H23NO. It is characterized by the presence of a dibutylamino group attached to the para position of a benzaldehyde ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Dibutylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with dibutylamine in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Dibutylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(Dibutylamino)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-(Dibutylamino)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: 4-(Dibutylamino)benzoic acid.
Reduction: 4-(Dibutylamino)benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-(Dibutylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging.
Industry: this compound is used in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Dibutylamino)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but with dimethylamino group instead of dibutylamino.
4-(Diethylamino)benzaldehyde: Contains a diethylamino group instead of dibutylamino.
4-(Piperidinyl)benzaldehyde: Features a piperidinyl group in place of dibutylamino.
Uniqueness: 4-(Dibutylamino)benzaldehyde is unique due to its larger alkyl substituents, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications requiring specific steric and electronic properties .
Properties
IUPAC Name |
4-(dibutylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-5-11-16(12-6-4-2)15-9-7-14(13-17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWPLOWYHIDMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345542 | |
Record name | 4-(Dibutylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90134-10-4 | |
Record name | 4-(Dibutylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dibutylamino)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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